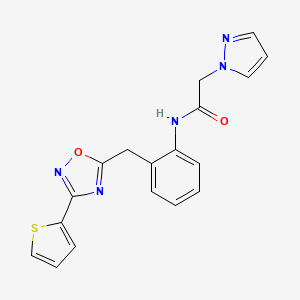

2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15N5O2S and its molecular weight is 365.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21N5O2S, with a molecular weight of 399.46 g/mol. Its structure features a pyrazole ring linked to a thiophenyl group and an oxadiazole moiety, which are known to enhance pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. A study reported that compounds containing the oxadiazole ring showed promising activity against various bacterial strains, including E. coli and S. aureus. The presence of the thiophenyl group further enhances this activity, suggesting a synergistic effect in inhibiting microbial growth .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

The oxadiazole derivatives have shown selective inhibition against carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. Compounds derived from this class have demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity . The incorporation of pyrazole into the structure has been linked to enhanced cytotoxicity against various cancer cell lines.

Synthesis and Evaluation

A notable study synthesized a series of pyrazole-linked oxadiazole derivatives and evaluated their biological activities. Among these, specific compounds exhibited high antibacterial activity and significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the thiophenyl and pyrazole moieties significantly affect biological activity. For instance, substituents on the thiophenyl group were found to modulate both antimicrobial and anti-inflammatory activities, suggesting that careful design can optimize therapeutic effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O2S |

| Molecular Weight | 399.46 g/mol |

| Antimicrobial Activity | Active against E. coli, S. aureus |

| Anti-inflammatory Activity | Inhibits TNF-α, IL-6 |

| IC50 (Cancer Cell Lines) | Nanomolar range |

Scientific Research Applications

Structural Representation

| Component | Description |

|---|---|

| Pyrazole | A five-membered aromatic heterocycle known for diverse biological activities. |

| Oxadiazole | A five-membered ring containing two nitrogen atoms that enhances pharmacological properties. |

| Thiophene | A sulfur-containing five-membered ring that contributes to the compound's electronic properties. |

Antitumor Activity

Recent studies have demonstrated that compounds containing pyrazole and oxadiazole derivatives exhibit significant antitumor activity. For instance, a series of oxadiazole derivatives were synthesized and tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. Specifically, compounds with electron-withdrawing groups showed enhanced activity against human colon cancer cell lines (HCT-116) .

Antiviral Properties

Research has also indicated that certain pyrazole derivatives possess antiviral properties. The structural variations on the phenyl moiety have been shown to influence the biological activity toward antiviral effects, suggesting that modifications can lead to improved efficacy against viral infections .

Synthesis Methodologies

The synthesis of 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthetic approach:

- Formation of Pyrazole Ring : The initial step often involves cyclization reactions to form the pyrazole structure.

- Oxadiazole Synthesis : The introduction of the oxadiazole moiety can be achieved through condensation reactions involving hydrazones or amidoximes.

- Final Coupling : The final product is obtained by coupling the pyrazole and oxadiazole intermediates with appropriate acetamides.

Case Study 1: Antitumor Activity Evaluation

A study conducted on a series of novel pyrazole derivatives demonstrated their efficacy against multiple cancer types. The most potent compounds exhibited IC50 values in the low micromolar range against HCT-116 cells. Flow cytometry analysis revealed that these compounds induced G1 phase arrest and apoptosis through caspase activation .

Case Study 2: Antiviral Screening

In another investigation, a library of pyrazole derivatives was screened for antiviral activity against influenza virus strains. Several compounds showed significant inhibition of viral replication in vitro, suggesting their potential as antiviral agents .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Functional Group

The acetamide moiety in the compound can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. This reaction is critical for modifying the compound’s solubility and reactivity. For instance, under alkaline conditions (e.g., NaOH in aqueous ethanol), the amide group converts to a carboxylate salt, which may enhance its interaction with biological targets like enzymes.

Substitution Reactions at the Oxadiazole Core

The 1,2,4-oxadiazole ring is susceptible to nucleophilic aromatic substitution due to its electron-deficient nature. Substituents on the phenyl ring (e.g., methyl groups) can influence the reaction’s regioselectivity. Reagents like hydrazines or amines may replace existing substituents, forming novel derivatives with altered electronic properties .

Oxidation and Reduction Reactions

-

Oxidation : Thiophene rings are prone to oxidation, forming thiophene oxides or sulfones. This could occur using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

-

Reduction : Reduction of the oxadiazole group (e.g., via NaBH₄ or LiAlH₄) may alter its electronic environment, potentially affecting biological activity.

Nucleophilic Substitution at the Acetamide Side Chain

The acetamide’s side chain (containing the pyrazole and thiophene moieties) may undergo alkylation or acylation. For example, nucleophilic attack by amines or hydroxyl groups could modify the chain length or introduce new functional groups, expanding the compound’s structural diversity .

Cross-Coupling Reactions

The thiophene and pyrazole rings may participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce additional aromatic substituents. These reactions typically require transition metal catalysts (e.g., palladium) and aryl halides, enabling the synthesis of complex heterocyclic hybrids .

Comparison of Key Reaction Types

Research Findings and Implications

-

Biological Activity : Structural modifications via these reactions can significantly influence the compound’s antimicrobial or anticancer properties. For example, electron-withdrawing groups introduced through oxidation may enhance binding to targets like enzymes .

-

Synthetic Flexibility : The compound’s heterocyclic framework allows for diverse chemical transformations, making it a versatile scaffold for drug discovery. Microwave-assisted synthesis methods, as demonstrated in similar oxadiazole derivatives, can accelerate reaction rates while maintaining high purity .

-

Mechanistic Insights : QSAR studies on related compounds suggest that substituent effects (e.g., methyl, methoxy groups) on the phenyl ring correlate with biological efficacy, guiding rational design of derivatives .

Properties

IUPAC Name |

2-pyrazol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c24-16(12-23-9-4-8-19-23)20-14-6-2-1-5-13(14)11-17-21-18(22-25-17)15-7-3-10-26-15/h1-10H,11-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWORNBAAJGBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.